2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile
Overview
Description
2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile, also known as 2-EBDAC, is an organic compound with a wide range of applications in the fields of medicine and scientific research. It is a colorless solid with a melting point of 78 °C and a boiling point of 174 °C, and is soluble in organic solvents. 2-EBDAC has been used as an intermediate in the synthesis of various pharmaceuticals and other compounds, and has also been studied for its potential pharmacological properties.
Scientific Research Applications
Tautomerism and Decomposition Studies
- Tautomerism and Decomposition : Research by Carrington et al. (1972) studied compounds closely related to 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile. They found that ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a compound with a similar structure, exists as a mixture of tautomers and decomposes to a related compound, (1,2-benzisothiazol-3-yl)acetonitrile, when heated in dimethyl sulphoxide (Carrington, Clarke, Hughes, & Scrowston, 1972).
Synthesis and Characterization
Synthesis Methods : Li Zhulai (2011) discussed the synthesis of 2-(5-chlorobenzotriazolyl)acetonitriles from 5-chlorobenzotriazole and chloroacetonitrile, which are structurally similar to 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile. The study provides insights into the synthesis processes and characterizations of such compounds (Li Zhulai, 2011).
Novel Heterocyclic Systems : Lipunova et al. (1997) explored the creation of novel pentacyclic fluoroquinolones by heating related compounds in acetonitrile. This showcases the potential of using 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile in the development of new heterocyclic systems (Lipunova et al., 1997).
Esterification Processes : Balalaie, Mahdidoust, and Eshaghi-Najafabadi (2008) reported the use of related compounds for the esterification of carboxylic acids with alcohols and phenols, indicating potential applications of 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile in similar chemical processes (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2008).
Structural and Synthetic Insights
Crystal Structure Analysis : The crystal structure of closely related compounds was studied by Li et al. (2015), providing valuable information on molecular configurations which could be applicable to 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile (Li, Liu, Zhu, Chen, & Sun, 2015).
Synthetic Routes and Derivatives : Mohamed (2014) discussed the synthesis of various compounds using ethyl 2-(benzo[d]thazol-2-yl)acetate, which could provide insights into similar synthetic routes for 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile (Mohamed, 2014).
properties
IUPAC Name |
2-(2-ethylbenzimidazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-11-13-9-5-3-4-6-10(9)14(11)8-7-12/h3-6H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWRLUIROCONEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277867 | |
Record name | 2-Ethyl-1H-benzimidazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethyl-1H-1,3-benzodiazol-1-yl)acetonitrile | |
CAS RN |
54980-88-0 | |
Record name | 2-Ethyl-1H-benzimidazole-1-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54980-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-1H-benzimidazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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